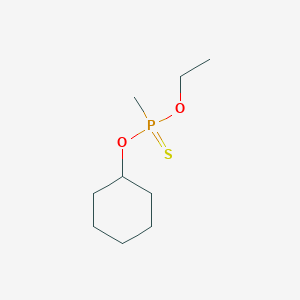
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene is a brominated derivative of naphthalene, characterized by the presence of four bromomethyl groups and four methyl groups attached to the naphthalene core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene typically involves the bromination of 2,3,6,7-tetramethylnaphthalene. One common method includes the reaction of 2,3,6,7-tetramethylnaphthalene with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to achieve selective bromination at the desired positions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform to facilitate the bromination process.
Analyse Chemischer Reaktionen
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene finds applications in various fields of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and dendrimers, due to its ability to undergo multiple functionalizations.
Biological Studies: It is employed in the development of bioactive compounds and as a building block in the synthesis of potential drug candidates.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene core .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,4,5,8-Tetrakis(bromomethyl)anthracene: Similar in structure but with an anthracene core, this compound exhibits different reactivity and applications due to the extended aromatic system.
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound has a benzene core and is used in the synthesis of various organic materials and ligands.
The unique arrangement of bromomethyl and methyl groups in this compound provides distinct reactivity patterns and makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
62601-32-5 |
|---|---|
Molekularformel |
C18H20Br4 |
Molekulargewicht |
556.0 g/mol |
IUPAC-Name |
1,4,5,8-tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C18H20Br4/c1-9-10(2)14(6-20)18-16(8-22)12(4)11(3)15(7-21)17(18)13(9)5-19/h5-8H2,1-4H3 |
InChI-Schlüssel |
NBDFRDYHKMZTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C(C(=C(C2=C1CBr)CBr)C)C)CBr)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






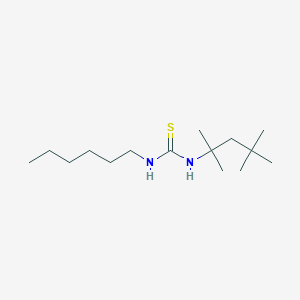

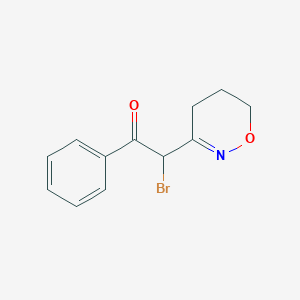

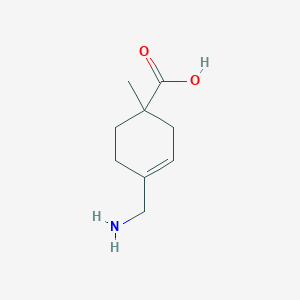
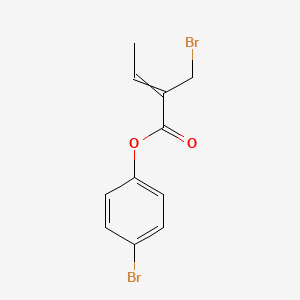

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)

